L-Phenylalanine-3-13C (CAS 136056-02-5) is a highly specialized, site-specifically stable-isotope-labeled amino acid featuring a >99 atom % 13C enrichment exclusively at the β-carbon (C3) position. As a fundamental aromatic amino acid, it possesses the exact physicochemical, thermal, and biological properties of naturally occurring L-phenylalanine, but provides a precise magnetic spin alteration and a discrete +1 Da mass shift. In industrial and academic procurement, this specific isotopologue is prioritized for high-resolution biomolecular NMR spectroscopy, targeted metabolic flux analysis (MFA), and as a high-fidelity precursor for synthesizing site-labeled analytical standards. By localizing the heavy isotope strictly to the aliphatic side chain, it enables precise molecular tracking and structural elucidation workflows that are otherwise obscured by the complex coupling networks of uniformly labeled alternatives [1].
Substituting L-Phenylalanine-3-13C with generic unlabeled L-phenylalanine or uniformly labeled L-phenylalanine (U-13C9) fundamentally compromises analytical resolution and synthetic utility. Unlabeled variants lack the NMR-active 13C nucleus at the β-position, rendering them entirely invisible to 13C-filtered spectroscopic workflows and useless for mass-shift-based metabolic tracing. Conversely, substituting with U-13C9 introduces dense 13C-13C scalar coupling networks (1JCC ≈ 35-55 Hz) that severely broaden NMR spectral lines and complicate relaxation dispersion analyses. In mass spectrometry and precursor applications, uniformly labeled substitutes produce complex multi-Dalton mass shifts that obscure site-specific enzymatic cleavage events (such as decarboxylation), making the site-specific 3-13C variant strictly non-interchangeable for resolving targeted biochemical pathways and manufacturing precise mono-labeled downstream standards [1].
In biomolecular NMR workflows, uniformly labeled amino acids suffer from significant line broadening due to one-bond carbon-carbon scalar couplings. L-Phenylalanine-3-13C isolates the 13C spin at the β-position, completely eliminating the 1JCα-Cβ (~35 Hz) and 1JCβ-Cγ (~44 Hz) couplings present in U-13C9 samples. This reduction collapses the complex ~80 Hz multiplet into a sharp singlet (linewidth often <5 Hz depending on the system), exponentially increasing signal-to-noise ratios and spectral resolution [1].
| Evidence Dimension | 13C NMR Spectral Line Width / Multiplet Spread |
| Target Compound Data | <5 Hz singlet, no one-bond 13C-13C coupling |
| Comparator Or Baseline | L-Phenylalanine-U-13C9 (~80 Hz multiplet spread due to ~35 Hz and ~44 Hz 1JCC couplings) |
| Quantified Difference | >90% reduction in signal spread, yielding a sharp singlet and significantly higher signal-to-noise. |
| Conditions | 13C-edited NMR spectroscopy of labeled proteins or isolated amino acids in solution |
Essential for structural biology procurement, as it allows researchers to resolve side-chain dynamics without the spectral crowding and sensitivity loss inherent to uniformly labeled media.
For metabolic tracking, distinguishing the fate of the aliphatic side chain from the aromatic ring is critical. L-Phenylalanine-3-13C provides a highly specific +1 Da mass shift that tracks exclusively with the β-carbon. During enzymatic decarboxylation (e.g., conversion to phenethylamine), the 3-13C label is retained, yielding a precise +1 Da product. In contrast, U-13C9 precursors yield a +8 Da product, but intermediate fragmentation and isotopic scrambling in complex matrices require extensive mathematical deconvolution. The mono-labeled 3-13C variant ensures 100% specificity for β-carbon tracking with zero interference from carboxyl-loss events [1].
| Evidence Dimension | Mass shift specificity during decarboxylation workflows |
| Target Compound Data | Yields exact +1 Da downstream product, unequivocally proving β-carbon retention |
| Comparator Or Baseline | L-Phenylalanine-U-13C9 (Yields +8 Da product, requiring complex deconvolution to account for C1 loss) |
| Quantified Difference | 100% site-specific mass tracking versus a mixed-isotope fragmentation profile requiring algorithmic correction. |
| Conditions | LC-MS/MS isotope-dilution metabolic flux analysis of catecholamine or phenethylamine pathways |
Buyers conducting targeted metabolomics must procure site-specific labels to accurately map pathway fluxes without the data-processing overhead of uniformly labeled tracers.
When synthesizing stable-isotope-labeled active pharmaceutical ingredients (APIs) or reference standards (e.g., labeled tyrosine or catecholamines), positional fidelity is paramount. L-Phenylalanine-3-13C delivers >99 atom % isotopic purity exclusively at the C3 position. Using this as a synthetic precursor guarantees a strictly mono-labeled final product, which is critical for precise MS/MS fragmentation studies. Substituting with U-13C9 forces the entire downstream molecule to be heavily labeled, which masks site-specific fragmentation patterns and renders the resulting standard unsuitable for high-resolution structural elucidation assays[1].
| Evidence Dimension | Downstream Isotopic Positional Fidelity |
| Target Compound Data | >99% mono-labeled at the target β-position in downstream derivatives |
| Comparator Or Baseline | L-Phenylalanine-U-13C9 (100% multi-labeled, obscuring site-specific MS/MS fragmentation) |
| Quantified Difference | Enables the synthesis of exact +1 Da site-specific reference standards, whereas U-13C9 cannot produce mono-labeled derivatives. |
| Conditions | Chemical or enzymatic synthesis of downstream stable-isotope-labeled reference materials |
Chemical manufacturers must procure site-specific precursors to synthesize the exact mono-labeled analytical standards demanded by clinical and forensic laboratories.
Directly leveraging the elimination of 13C-13C scalar couplings, L-Phenylalanine-3-13C is incorporated into recombinant proteins to study χ1 rotamer states and side-chain conformational entropy. It is the required material for structural biologists who must map protein-ligand interactions using sharp, high-sensitivity NMR singlets without the spectral crowding of U-13C9 media[1].
Utilizing its specific +1 Da mass shift, this compound is procured as a tracer in cell culture and in vivo models to map the conversion of phenylalanine to tyrosine and subsequent catecholamines. It allows researchers to unequivocally track the β-carbon's fate through complex metabolic networks without the heavy mathematical deconvolution required for uniformly labeled tracers [2].
Driven by its high precursor suitability and positional fidelity, chemical manufacturers utilize L-Phenylalanine-3-13C as a primary building block to synthesize mono-labeled downstream standards (e.g., β-13C-phenethylamine). This ensures the production of exact-mass reference materials critical for forensic and clinical LC-MS/MS workflows[3].